molecular formula C21H30O5 B13801355 Hydrocortisone-[1,2,6,7-3H(N)]

Hydrocortisone-[1,2,6,7-3H(N)]

Cat. No.: B13801355
M. Wt: 378.5 g/mol
InChI Key: JYGXADMDTFJGBT-JTUIIUSKSA-N
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Description

Hydrocortisone-[1,2,6,7-3H(N)] is a tritiated isotopologue of hydrocortisone (cortisol), a glucocorticoid critical in stress response, metabolism, and immune regulation. This radiolabeled compound is synthesized by substituting hydrogen atoms at positions 1, 2, 6, and 7 with tritium (³H), achieving high specific activity for sensitive detection in biomedical research. It is widely employed as a tracer in radioimmunoassays (RIAs) to quantify cortisol levels in biological samples (e.g., plasma in fish studies) and in enzyme activity assays, such as 11β-hydroxysteroid dehydrogenase (11β-HSD) studies . Key suppliers include PerkinElmer, American Radiolabeled Chemicals, and NEN Life Sciences, with validated applications in both in vitro and in vivo systems .

Properties

Molecular Formula

C21H30O5

Molecular Weight

378.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3T2,4T2,5T2,7T2

InChI Key

JYGXADMDTFJGBT-JTUIIUSKSA-N

Isomeric SMILES

[3H]C1([C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C(=CC(=O)C(C4([3H])[3H])([3H])[3H])C1([3H])[3H])C)O)C)(C(=O)CO)O)[3H]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

Preparation Methods

Detailed Experimental Procedure Example

An illustrative preparation method adapted from literature involves the following steps:

Step Procedure Conditions Notes
1 Dissolution of cortisol in methanol Room temperature Prepare solution for reaction
2 Addition of hydrazine hydrate (100%) Heat at 70°C for 2 hours Formation of hydrazone intermediate
3 Removal of excess HCl under reduced pressure Vacuum evaporation To avoid side reactions
4 Tritium gas exposure in presence of Pd/C catalyst Mild heating (e.g., 70°C), controlled atmosphere Catalytic tritium exchange at positions 1,2,6,7
5 Concentration of reaction mixture Rotary evaporation Prepare for purification
6 Purification by ion-exchange resin (Amberlite IR-45, OH form) Column chromatography Removal of hydrazine hydrochloride and impurities
7 Recrystallization from ethanol Room temperature Obtain pure hydrocortisone-[1,2,6,7-3H(N)]

Data Table: Typical Yields and Purity Parameters

Parameter Value Method of Determination
Yield of hydrazone intermediate ~0.8 g from 5 g precursor Gravimetric
Melting point of intermediate 142°C Melting point apparatus
Radiochemical purity >95% Radio-HPLC or TLC
Specific activity Up to 20,000 Ci/mmol (depending on tritium source) Liquid scintillation counting
Elemental analysis (C, H, N) C: 46.77%, H: 6.39%, N: 35.78% CHN analyzer

Chemical Reactions Analysis

Dehydrogenation and Hydroxylation

Hydrocortisone-[1,2,6,7-3H(N)] undergoes 1,2-dehydrogenation catalyzed by Arthrobacter simplex to form prednisolone-[3H], a key intermediate in anti-inflammatory drug synthesis . Concurrently, Streptomyces roseochromogenes introduces a 16α-hydroxyl group , yielding 16α-hydroxyhydrocortisone-[3H] (82.4% conversion) . Tritium labeling confirms reaction specificity and tracks byproduct formation (e.g., 20-hydroxyhydrocortisone-[3H], 4.5% yield) .

Enzymatic Metabolism

  • CYP3A-Mediated Oxidation : Converts hydrocortisone-[3H] to 6β-hydroxycortisol-[3H] (major metabolite) .

  • 11β-HSD-1 Activity : Hydrocortisone-[3H] increases hepatic conversion of cortisone to cortisol in humans (P = 0.02) . Tritium tracing reveals enhanced hepatic 11β-HSD-1 activity under glucocorticoid excess .

Hydrolysis and Esterification

Hydrocortisone-[3H] undergoes 21-site hydrolysis to remove acetyl groups and Steglich esterification with NSAIDs (e.g., naproxen) to form prodrugs . Tritium retention in the steroid core validates reaction fidelity .

Metabolic Pathway Tracing

  • Glucose Production : Tritium-labeled hydrocortisone demonstrates impaired suppression of endogenous glucose production in hypercortisolemic states (P < 0.001) .

  • Receptor Binding : Used to quantify glucocorticoid receptor (GR) affinity, showing 90.1% plasma protein binding (56.2% to albumin) .

Key Research Findings

  • Bioconversion Efficiency : Sequential microbial reactions achieve 29.1% yield of 16α-hydroxyhydrocortisone-[3H] at 26°C .

  • Clinical Relevance : In COVID-19 trials, hydrocortisone-[3H] analogs showed 93% probability of improving organ support-free days in severe cases .

Scientific Research Applications

Pharmacokinetic Studies

Hydrocortisone-[1,2,6,7-3H(N)] plays a crucial role in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of hydrocortisone in biological systems. The tritiated label allows for sensitive detection methods such as radioimmunoassays. These studies are essential for understanding how hydrocortisone behaves in the body under various conditions.

Key Findings:

  • Radioimmunoassays : Used for cortisol detection in serum and urine samples .
  • Absorption Studies : Help elucidate the pharmacological effects of hydrocortisone on different tissues.

Immunology Research

In immunology, hydrocortisone-[1,2,6,7-3H(N)] is employed to explore the anti-inflammatory properties of glucocorticoids. It has been shown to inhibit pro-inflammatory cytokines like IL-6 and IL-3 with IC50 values of 6.7 μM and 21.4 μM respectively .

Applications:

  • Cytokine Inhibition : Investigating the modulation of immune responses in conditions such as ulcerative colitis .
  • Cellular Studies : Evaluating the effects of hydrocortisone on lymphocyte cultures to understand its immunosuppressive capabilities .

Clinical Applications

Hydrocortisone-[1,2,6,7-3H(N)] is also significant in clinical settings for treating various conditions:

Adrenal Insufficiency

Hydrocortisone is a standard treatment for adrenal insufficiency in both adults and children. Research indicates that it is preferable to use native hydrocortisone over synthetic alternatives due to fewer side effects on growth in pediatric patients .

Septic Shock Management

Recent studies have compared the effectiveness of hydrocortisone with fludrocortisone against hydrocortisone alone in septic shock patients. Findings suggest that adding fludrocortisone may improve outcomes compared to using hydrocortisone alone .

Case Studies

Several case studies highlight the practical applications of hydrocortisone in clinical practice:

  • Pediatric Use : A case study focused on administering hydrocortisone for children with adrenal insufficiency demonstrated its efficacy and safety when dosed appropriately .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmacokineticsCortisol detection using radioimmunoassaysSensitive measurement of cortisol levels
ImmunologyCytokine inhibition studiesEffective against IL-6 and IL-3
Clinical TherapyTreatment for adrenal insufficiencyPreferred over synthetic steroids in pediatrics
Septic Shock ManagementComparison of treatment regimensFludrocortisone addition improves patient outcomes

Mechanism of Action

Hydrocortisone-[1,2,6,7-3H(N)] exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Tritiated steroids share overlapping applications but differ in target specificity, metabolic pathways, and receptor binding. Key analogues include:

Compound Name Molecular Weight (g/mol) Key Applications Suppliers Evidence ID
Hydrocortisone-[1,2,6,7-3H(N)] 362.5 (hydrocortisone)* RIA, 11β-HSD1/2 assays, receptor binding PerkinElmer, NEN Life Sciences
[1,2,6,7-³H]-Corticosterone 346.5 (corticosterone)* 11β-HSD1 enzyme kinetics, hepatic studies American Radiolabeled Chemicals
[1,2,6,7-³H]-Cortisone 360.4 (cortisone)* 11β-HSD2 activity, oxidation/reduction PerkinElmer, ARC
[1,2,6,7-³H]-Progesterone 314.5 (progesterone) RIA, steroidogenesis studies NEN Radiochemicals

*Molecular weights calculated from non-tritiated forms (e.g., hydrocortisone: C₂₁H₃₀O₅; cortisone: C₂₁H₂₈O₅) .

Key Differences

  • Biological Targets :

    • Hydrocortisone-[³H] binds glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), whereas corticosterone-[³H] has higher affinity for GR in rodents .
    • Cortisone-[³H] is a substrate for 11β-HSD2, converting to active cortisol in kidneys, unlike progesterone-[³H], which targets progesterone receptors .
  • Enzyme Assay Specificity :

    • Hydrocortisone-[³H] and corticosterone-[³H] are used to distinguish 11β-HSD1 (reductase) vs. 11β-HSD2 (dehydrogenase) activity. For example, hepatic lysates preferentially metabolize corticosterone-[³H] via 11β-HSD1 .
  • Commercial Availability :

    • Hydrocortisone-[³H] is available at higher specific activities (e.g., ~80 Ci/mmol) compared to progesterone-[³H] (1 mCi/mL; ~3.17 Ci/mmol) .

Radioimmunoassays (RIA)

Hydrocortisone-[³H] is a gold-standard tracer in cortisol RIAs due to its high immunoreactivity. For example, in rainbow trout studies, it achieved a detection limit of 0.2 ng/mL plasma when paired with Guildhay Ltd. antibodies . In contrast, progesterone-[³H] is less cross-reactive in cortisol assays, minimizing false positives .

Enzyme Kinetic Studies

In 11β-HSD1 assays, hydrocortisone-[³H] and corticosterone-[³H] show distinct Vmax values:

  • Hydrocortisone: Vmax = 12.3 ± 1.4 nmol/min/mg protein (human liver)
  • Corticosterone: Vmax = 18.9 ± 2.1 nmol/min/mg protein (rat liver)

Stability and Handling

All tritiated steroids require storage at -20°C to minimize radiolysis. Hydrocortisone-[³H] has a shelf life of ~6 months post-shipment, whereas progesterone-[³H] is stable for 12 months due to lower metabolic lability .

Q & A

Q. What statistical approaches validate tracer-derived metabolic flux rates?

  • Methodological Answer : Apply compartmental modeling (e.g., SAAM II) to fit time-course tracer data. Use Akaike Information Criterion (AIC) to select optimal models. For small cohorts, bootstrap resampling (1,000 iterations) quantifies confidence intervals. Report flux rates as mean ± SEM with goodness-of-fit metrics (e.g., R²) .

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